![molecular formula C13H16BrF3N2O2 B4897933 1-(2-bromobenzyl)piperazine trifluoroacetate CAS No. 298705-60-9](/img/structure/B4897933.png)
1-(2-bromobenzyl)piperazine trifluoroacetate
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Overview
Description
1-(2-bromobenzyl)piperazine trifluoroacetate is a chemical compound that has gained attention in the scientific community due to its potential applications in scientific research. This compound is a derivative of piperazine, which is a common building block in the synthesis of various chemical compounds. In
Mechanism of Action
The mechanism of action of 1-(2-bromobenzyl)piperazine trifluoroacetate involves its binding to certain serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. This binding results in the activation of these receptors and subsequent modulation of neuronal activity and behavior. The exact mechanism of action is still being studied, but it is believed that this compound may act as an agonist or partial agonist at these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-bromobenzyl)piperazine trifluoroacetate are still being studied, but it has been reported to have effects on serotonin signaling pathways, which are involved in the regulation of mood and behavior. This compound has been found to increase serotonin levels in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been reported to have effects on other neurotransmitter systems, including dopamine and norepinephrine.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-bromobenzyl)piperazine trifluoroacetate in lab experiments is its specificity for certain serotonin receptors, which allows for targeted modulation of neuronal activity and behavior. Additionally, this compound has been found to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of using this compound is its potential for off-target effects, as it may bind to other receptors in addition to serotonin receptors.
Future Directions
There are several future directions for research involving 1-(2-bromobenzyl)piperazine trifluoroacetate. One area of interest is the development of new antidepressant and anxiolytic drugs based on the structure of this compound. Additionally, researchers are interested in further exploring the mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, there is potential for the use of this compound in the treatment of other neurological and psychiatric disorders, including schizophrenia and bipolar disorder.
Conclusion:
In conclusion, 1-(2-bromobenzyl)piperazine trifluoroacetate is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have specificity for certain serotonin receptors and may have effects on other neurotransmitter systems. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research involving this compound, including the development of new antidepressant and anxiolytic drugs and further exploration of its mechanism of action.
Synthesis Methods
The synthesis of 1-(2-bromobenzyl)piperazine trifluoroacetate involves the reaction of piperazine with 2-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with trifluoroacetic acid to form the trifluoroacetate salt of 1-(2-bromobenzyl)piperazine. This synthesis method has been reported in various scientific literature sources and has been found to be reliable and efficient.
Scientific Research Applications
1-(2-bromobenzyl)piperazine trifluoroacetate has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been reported to have affinity for certain serotonin receptors, which are involved in the regulation of mood and behavior. Researchers have used this compound to study the effects of serotonin receptor activation on neuronal activity and behavior in animal models. Additionally, this compound has been used in the development of new antidepressant and anxiolytic drugs.
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.C2HF3O2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;3-2(4,5)1(6)7/h1-4,13H,5-9H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTHHIBMHNKZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2Br.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid | |
CAS RN |
298705-60-9 |
Source
|
Record name | Piperazine, 1-[(2-bromophenyl)methyl]-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298705-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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